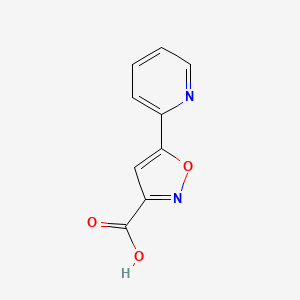

5-(2-Pyridyl)isoxazole-3-carboxylic Acid

Descripción

BenchChem offers high-quality 5-(2-Pyridyl)isoxazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Pyridyl)isoxazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-pyridin-2-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFJIQXUQHIATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(2-Pyridyl)isoxazole-3-carboxylic Acid CAS number 893638-37-4

Executive Summary

5-(2-Pyridyl)isoxazole-3-carboxylic acid (CAS 893638-37-4) is a critical heterocyclic building block and pharmacophore scaffold in modern drug discovery. Structurally composed of a pyridine ring linked to an isoxazole core with a carboxylic acid handle, this compound serves as a bioisostere for biaryl-acetylene motifs found in metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., MPEP, MTEP). Beyond neurology, its derivatives exhibit significant potential as anti-infectives (targeting bacterial serine acetyltransferase) and xanthine oxidase inhibitors. This guide details its physicochemical profile, validated synthetic pathways, and strategic application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 5-(pyridin-2-yl)isoxazole-3-carboxylic acid |

| CAS Number | 893638-37-4 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >150°C (decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base |

| pKa (Calc.) | ~3.5 (Carboxylic acid), ~4.5 (Pyridine nitrogen) |

| LogP (Calc.) | ~1.2 |

| Hazards | Irritant (H315, H319, H335); Harmful if swallowed (H302) |

Synthetic Pathways & Manufacturing

The synthesis of 5-(2-Pyridyl)isoxazole-3-carboxylic acid is primarily achieved through two methodologies: the Claisen Condensation Route (scalable, industrial) and the [3+2] Cycloaddition Route (high regioselectivity).

Method A: Claisen Condensation (Industrial Standard)

This pathway utilizes 2-acetylpyridine and diethyl oxalate. It is cost-effective but requires careful pH control during cyclization to ensure the correct regioisomer (5-pyridyl-3-carboxy vs. 3-pyridyl-5-carboxy).

Mechanism:

-

Condensation: Base-promoted Claisen condensation of 2-acetylpyridine with diethyl oxalate yields the diketo ester intermediate (ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate).

-

Cyclization: Reaction with hydroxylamine hydrochloride.[1] Under acidic/neutral conditions, the amine attacks the C4 carbonyl (adjacent to the pyridine), favoring the formation of the 5-(2-pyridyl)isoxazole-3-carboxylate.

-

Hydrolysis: Saponification of the ester yields the free acid.

Method B: [3+2] Cycloaddition (High Precision)

For applications requiring absolute regiochemical fidelity without chromatographic separation, the reaction of 2-ethynylpyridine with ethyl chlorooximidoacetate (generated in situ) is preferred.

Workflow Diagram (Graphviz):

Caption: Figure 1. Primary synthetic workflow via Claisen condensation for scalable production.

Functional Applications in Drug Discovery

mGluR5 Negative Allosteric Modulators (NAMs)

The 5-(2-pyridyl)isoxazole motif is a rigid bioisostere for the phenylethynylpyridine (PEP) core found in MPEP and MTEP.

-

Role: The isoxazole ring restricts conformational flexibility compared to an alkyne linker, potentially improving metabolic stability (reducing CYP450 liability).

-

Derivatization: The C3-carboxylic acid is typically converted to amides (e.g., piperazine amides) to modulate blood-brain barrier (BBB) penetration and receptor affinity.

Anti-Infective Agents[6]

-

Tuberculosis: Derivatives of isoxazole-3-carboxylic esters have shown sub-micromolar activity against replicating Mycobacterium tuberculosis.

-

SAT Inhibition: The acid acts as a scaffold for inhibitors of Serine Acetyltransferase (SAT), a key enzyme in bacterial cysteine biosynthesis (e.g., in Salmonella typhimurium), which is absent in mammals.

Xanthine Oxidase Inhibition

The 5-phenylisoxazole-3-carboxylic acid scaffold is a known pharmacophore for non-purine xanthine oxidase inhibitors (gout treatment). The 2-pyridyl substitution alters the electronic properties and H-bonding potential within the enzyme's molybdenum center binding pocket.

Pharmacophore Map (Graphviz):

Caption: Figure 2. Pharmacophore mapping of the 5-(2-pyridyl)isoxazole-3-carboxylic acid scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation

Adapted from standard methodologies for 5-arylisoxazole-3-carboxylates [1, 2].

Reagents:

-

2-Acetylpyridine (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (1.5 eq)

-

Hydroxylamine hydrochloride (1.5 eq)[1]

-

Ethanol (anhydrous)

Step-by-Step Procedure:

-

Diketo Ester Formation:

-

Dissolve sodium ethoxide in anhydrous ethanol under N₂ atmosphere.

-

Add diethyl oxalate dropwise at 0°C.

-

Add 2-acetylpyridine dropwise. The solution will turn yellow/orange.

-

Stir at room temperature for 4 hours, then reflux for 1 hour.

-

Cool and acidify with 1M HCl to precipitate the diketo ester intermediate (or extract with EtOAc if oil).

-

-

Cyclization:

-

Hydrolysis:

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

-

Acidify carefully with 1M HCl to pH 3–4.

-

Collect the precipitate by filtration.[2] Wash with cold water and dry under vacuum.

-

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the isoxazole C4-H singlet around δ 7.2–7.5 ppm. Pyridine protons should appear as a multiplet (4H) in the aromatic region (δ 7.4–8.7 ppm). Absence of ethyl ester quartet/triplet confirms hydrolysis.

-

LC-MS: [M+H]⁺ peak at ~191.05.

Handling & Stability

-

Storage: Store at 2–8°C in a tightly sealed container. Protect from light and moisture.

-

Solubility: For biological assays, prepare a stock solution in DMSO (up to 50 mM). Dilute into aqueous buffer immediately prior to use to avoid precipitation.

-

Safety: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

References

-

Synthesis of Isoxazole Derivatives: European Journal of Medicinal Chemistry, 2010. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors."

-

mGluR5 Antagonists: Tocris Bioscience. "MPEP Hydrochloride | mGlu5 Receptor Antagonist."

-

Anti-TB Activity: National Institutes of Health (NIH). "Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis."

-

Compound Data: PubChem. "5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid."

-

Bacterial SAT Inhibition: MDPI. "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase."

Sources

Structural Elucidation of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid: A Comprehensive Analytical Workflow

The following technical guide is structured to serve as a definitive resource for the structural elucidation of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid . It is written from the perspective of a Senior Application Scientist, emphasizing experimental logic, data integrity, and rigorous validation.

Executive Summary & Strategic Intent

In drug discovery, the isoxazole scaffold serves as a critical bioisostere for amide bonds and aromatic rings, often improving metabolic stability and solubility. The specific regioisomer 5-(2-Pyridyl)isoxazole-3-carboxylic Acid is a high-value intermediate. However, the synthesis of substituted isoxazoles via [3+2] cycloaddition often yields regioisomeric mixtures (3,5- vs. 5,3-substitution).

The Core Challenge: Distinguishing the target 5-(2-pyridyl)-3-carboxy isomer from its inverted analog, 3-(2-pyridyl)-5-carboxy .

This guide details a self-validating analytical workflow designed to unequivocally confirm the structure, ensuring that the pyridine ring is attached at position 5 and the carboxylic acid at position 3.

Analytical Logic & Workflow

The elucidation process follows a subtractive logic path: establish the molecular formula, identify functional groups, map the carbon skeleton, and finally, lock the connectivity using 2D NMR.

Decision Pathway Diagram

Figure 1: The logical progression of analytical techniques used to rule out regioisomers and confirm the target structure.

Experimental Protocols & Data Analysis

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and degree of unsaturation.

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.

-

Protocol: Dissolve 0.1 mg sample in MeOH:H2O (50:50) + 0.1% Formic Acid. Direct infusion at 5 µL/min.

-

Expected Data:

Step 2: 1H NMR Spectroscopy (Proton Assignment)

Objective: Identify the spin systems. We expect three distinct environments: the exchangeable acid proton, the isolated isoxazole proton, and the 2-substituted pyridine system.

-

Solvent Choice: DMSO-d6 is mandatory . CDCl3 is often insufficient for solubilizing polar carboxylic acids and may cause line broadening of the acid proton.

-

Protocol: 5-10 mg sample in 0.6 mL DMSO-d6. 400 MHz or higher. 16 scans.[3]

Data Summary Table:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.5 - 14.0 | Broad Singlet | 1H | COOH | Exchangeable with D2O; confirms acid. |

| 8.75 | Doublet (d) | 1H | Py-H6 | Alpha-proton to Nitrogen; most deshielded. |

| 8.10 | Doublet (d) | 1H | Py-H3 | Ortho to isoxazole ring. |

| 8.02 | Triplet (td) | 1H | Py-H4 | Para to Nitrogen. |

| 7.55 | Triplet (ddd) | 1H | Py-H5 | Meta to Nitrogen. |

| 7.45 | Singlet (s) | 1H | Isox-H4 | Critical Diagnostic Signal. |

Note: Shifts are approximate based on substituent effects in DMSO-d6.

Step 3: 13C NMR Spectroscopy

Objective: Count carbons and identify quaternary centers.

-

Key Peaks:

-

~160-162 ppm: Carboxyl C=O.

-

~165-170 ppm: Isoxazole C5 (Deshielded by Oxygen).[4]

-

~155-158 ppm: Isoxazole C3 (Deshielded by Nitrogen).

-

~150 ppm: Pyridine C2 (Quaternary connection) and C6 (CH).

-

~103-105 ppm: Isoxazole C4 (Characteristic high-field aromatic CH).

-

Step 4: The "Smoking Gun" – HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Regioisomer differentiation. This is the most critical step for scientific integrity.

We must distinguish between:

-

Target: 5-(2-Pyridyl)... (Connection at Isoxazole C5)[3][4][5][6][7]

-

Isomer: 3-(2-Pyridyl)... (Connection at Isoxazole C3)[1][3][4][5][6][7][8]

The Logic: In the target structure, the Isoxazole H4 singlet is physically located at position 4.

-

Correlation A: H4 will show a strong 2-bond coupling (

) to Isoxazole C3 and Isoxazole C5 . -

Correlation B (The Proof): H4 will show a 3-bond coupling (

) to the Pyridine C2 (quaternary) only if the pyridine is at position 5. -

Differentiation: If the pyridine were at position 3, H4 would couple to the Pyridine C2 via C3, but the chemical shift of the isoxazole carbon attached to the pyridine would be different (~155 ppm for C3 vs ~168 ppm for C5).

HMBC Connectivity Diagram:

Figure 2: HMBC correlations required to confirm the 5-(2-pyridyl) substitution pattern. The H4 proton acts as the central spy, 'seeing' both the Pyridine ring and the Carboxyl group.

Synthesis & Contextual Grounding

Understanding the synthesis provides "Authoritative Grounding" for the expected impurities. The compound is typically synthesized via the reaction of 2-ethynylpyridine with ethyl chlorooximidoacetate (or similar nitrile oxide precursors) [1].

-

Reaction Type: [3+2] Cycloaddition.

-

Regioselectivity: Nitrile oxides generally react with alkynes to favor the 5-substituted isoxazole due to steric and electronic control. However, ~5-10% of the 4-substituted isomer is possible, though rare with terminal alkynes.

-

Purification: The carboxylic acid functionality allows for easy purification via base extraction (NaHCO3 wash), separating it from non-acidic byproducts.

References

-

PubChem. (2025).[1][8] 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid (CID 16790800).[1] National Library of Medicine. [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. (Contextual reference for isoxazole NMR shifts). [Link]

-

European Journal of Medicinal Chemistry. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (Structural analog comparison). [Link]

Sources

- 1. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid [lgcstandards.com]

- 3. mdpi.com [mdpi.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. 5-Methyl-1,2-oxazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | 893638-37-4 [chemicalbook.com]

- 7. 893638-37-4|5-(2-Pyridyl)isoxazole-3-carboxylic Acid|BLD Pharm [bldpharm.com]

- 8. Isoxazole-3-carboxylic acid [4-(4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-ylamino)-phenyl]-amide | C19H15N5O3 | CID 11772828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Bridging Heterocyclic Chemistry and Structural Elucidation

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

In the landscape of modern drug development, heterocyclic scaffolds are of paramount importance. Among these, isoxazole derivatives are recognized for a wide spectrum of pharmacological activities.[1] The specific compound, 5-(2-Pyridyl)isoxazole-3-carboxylic Acid, represents a confluence of three key pharmacophoric features: an isoxazole ring, a pyridine moiety, and a carboxylic acid group. This unique combination makes it a valuable building block for synthesizing novel therapeutic agents, particularly for neurological diseases.[2][3]

Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules in solution.[4] This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Moving beyond a simple data sheet, we will dissect the predicted spectrum, explaining the causal relationships between the molecule's electronic architecture and its NMR response. This document is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to interpret and assign the NMR spectra of complex heterocyclic systems.

Molecular Structure and Numbering Convention

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid is shown below, with the numbering convention that will be used throughout this guide.

Caption: Self-validating workflow for NMR structural elucidation.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is predicted to show signals corresponding to the five aromatic protons and the single carboxylic acid proton. The integration of these signals should correspond to a 1:1:1:1:1:1 ratio, representing the six chemically distinct protons.

Pyridyl Ring Protons (H-3' to H-6')

The 2-substituted pyridine ring presents a complex four-proton spin system. The chemical shifts are heavily influenced by the electron-donating/withdrawing nature of the substituent and the position relative to the electronegative nitrogen atom. [5][6]

-

H-6' (δ ≈ 8.7-8.9 ppm, doublet of doublets): This proton is ortho to the ring nitrogen, which strongly deshields it, causing it to appear at the most downfield position of the four pyridyl protons. [7]It will be split by H-5' (³J ≈ 4-5 Hz) and H-4' (⁴J ≈ 1-2 Hz).

-

H-3' (δ ≈ 8.2-8.4 ppm, doublet of triplets or ddd): This proton is adjacent to the point of substitution (C-2'). The isoxazole ring is electron-withdrawing, deshielding H-3'. It will be coupled to H-4' (³J ≈ 8 Hz) and potentially H-5' (⁴J).

-

H-4' (δ ≈ 8.0-8.2 ppm, triplet of doublets or ddd): This proton is meta to the nitrogen and experiences coupling from H-3' (³J ≈ 8 Hz) and H-5' (³J ≈ 7-8 Hz).

-

H-5' (δ ≈ 7.5-7.7 ppm, triplet or ddd): This proton is typically the most upfield of the pyridine signals, being least affected by the nitrogen and the substituent. It will be coupled to H-4' and H-6'.

Isoxazole Ring Proton (H-4)

-

H-4 (δ ≈ 7.0-7.4 ppm, singlet): The proton at the C-4 position of an isoxazole ring typically appears as a sharp singlet, as it has no adjacent protons to couple with. [8][9]Its chemical shift is sensitive to the electronic nature of the substituents at C-3 and C-5. [8]Both the carboxylic acid at C-3 and the pyridyl group at C-5 are electron-withdrawing, which will deshield H-4 and shift it downfield compared to a simple alkyl-substituted isoxazole. [10]

Carboxylic Acid Proton (-COOH)

-

-COOH (δ ≈ 11-13 ppm, broad singlet): The acidic proton of the carboxyl group is highly deshielded and will appear far downfield. [11]Its signal is often broad due to chemical exchange and quadrupolar effects from the solvent. As noted, its observation is highly dependent on the use of an aprotic solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the aromatic/heterocyclic core, plus one for the carboxyl carbon.

Carbonyl Carbon

-

-COOH (δ ≈ 160-165 ppm): The carbonyl carbon of the carboxylic acid is typically found in this downfield region, though slightly more upfield than ketones or aldehydes due to resonance with the -OH group. [11]

Isoxazole Ring Carbons (C-3, C-4, C-5)

-

C-5 (δ ≈ 168-172 ppm): In 3,5-disubstituted isoxazoles, C-5 often appears downfield of C-3. [10]Its attachment to the pyridyl ring will influence its final shift.

-

C-3 (δ ≈ 158-162 ppm): This quaternary carbon is attached to the electron-withdrawing carboxylic acid group.

-

C-4 (δ ≈ 98-105 ppm): The protonated carbon of the isoxazole ring is characteristically shielded and appears significantly upfield compared to the other aromatic carbons. [9][12]This is a key diagnostic signal.

Pyridyl Ring Carbons (C-2' to C-6')

The chemical shifts of the pyridine carbons are influenced by their distance from the nitrogen atom and the substituent. [13][14]

-

C-2' (δ ≈ 150-155 ppm): The substituted carbon, attached to the isoxazole ring.

-

C-6' (δ ≈ 148-152 ppm): The carbon ortho to the nitrogen (similar to H-6') is strongly deshielded.

-

C-4' (δ ≈ 137-140 ppm): The para carbon relative to the substituent.

-

C-3' and C-5' (δ ≈ 120-128 ppm): These two carbons are often found in the most shielded region of the pyridine ring. Their exact assignment would require 2D NMR data.

Data Summary Tables

Table 1: Predicted ¹H NMR Spectral Data for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constants (J, Hz) |

| ~12.0 | br s | -COOH | - |

| ~8.8 | dd | H-6' | ³J ≈ 4.5 Hz, ⁴J ≈ 1.5 Hz |

| ~8.3 | d | H-3' | ³J ≈ 8.0 Hz |

| ~8.1 | td | H-4' | ³J ≈ 7.8 Hz, ⁴J ≈ 1.5 Hz |

| ~7.6 | t | H-5' | ³J ≈ 7.5 Hz |

| ~7.2 | s | H-4 | - |

Table 2: Predicted ¹³C NMR Spectral Data for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170 | Quaternary | C-5 |

| ~162 | Quaternary | -COOH |

| ~160 | Quaternary | C-3 |

| ~152 | Quaternary | C-2' |

| ~150 | CH | C-6' |

| ~138 | CH | C-4' |

| ~126 | CH | C-5' |

| ~122 | CH | C-3' |

| ~101 | CH | C-4 |

Confirming Assignments with 2D NMR

While 1D spectra provide the initial data, 2D NMR is essential for irrefutable assignment. The HMBC experiment is particularly powerful for piecing together the molecular puzzle.

Caption: Key expected HMBC correlations for structural confirmation.

Key Diagnostic Correlations:

-

H-4 to C-3 and C-5: The proton on the isoxazole ring (H-4) will show correlations to both quaternary carbons of that ring (C-3 and C-5), confirming the isoxazole core structure.

-

H-4 to Carbonyl C: A ³J correlation from H-4 to the carboxylic acid carbonyl carbon would definitively place the acid at the C-3 position.

-

H-3' to C-5: The H-3' proton on the pyridine ring will show a ³J correlation to the C-5 carbon of the isoxazole ring, confirming the connectivity between the two heterocyclic systems.

-

COSY correlations: A clear coupling network will be observed between H-3', H-4', H-5', and H-6', allowing for sequential assignment of the pyridine spin system.

Conclusion

This technical guide provides a predictive but robust framework for the analysis of the ¹H and ¹³C NMR spectra of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. By understanding the influence of the distinct electronic environments created by the pyridine, isoxazole, and carboxylic acid moieties, a skilled scientist can confidently assign the full spectrum. The proposed workflow, beginning with careful sample preparation and culminating in the analysis of 2D correlation spectra, represents a self-validating system for structural elucidation. This foundational knowledge is indispensable for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug discovery.

References

- Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from Beilstein Journal of Organic Chemistry.

- Science Arena Publications. (n.d.).

- Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (n.d.).

- PubMed. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study.

- I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.).

- CONICET. (2005, September 12).

- Semantic Scholar. (n.d.).

- FLORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

- ESA-IPB. (n.d.).

-

MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

- Supporting Information for: Highly efficient copper-catalyzed aerobic oxidative cyclization of chalcone oximes for the synthesis of 3,5-disubstituted isoxazoles. (n.d.).

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

-

MDPI. (n.d.). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Retrieved from [Link]

- BenchChem. (n.d.).

-

Dalton Transactions (RSC Publishing). (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

- PubMed. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

- Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025, May 22).

-

ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

- Short Summary of 1H-NMR Interpret

- ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

- 1. sciarena.com [sciarena.com]

- 2. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | 893638-37-4 [chemicalbook.com]

- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. flore.unifi.it [flore.unifi.it]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

Technical Characterization Guide: 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

[1]

Executive Summary

This technical guide outlines the rigorous spectroscopic characterization of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid (CAS: 893638-37-4).[1] As a bidentate ligand capable of N,N-coordination and a pharmacophore isostere for nicotinic acid derivatives, this molecule requires precise structural validation to distinguish it from potential regioisomers (e.g., the 3-(2-pyridyl) isomer).[1]

This document details the "First Principles" approach to characterization, moving beyond simple spectral matching to establish a self-validating analytical workflow. We focus on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) to confirm connectivity, electronic state, and purity.[1]

Molecular Architecture & Theoretical Framework

The molecule consists of three distinct domains: the Isoxazole Core , the 2-Pyridyl Substituent (at position C5), and the Carboxylic Acid (at position C3).[1]

Structural Logic Diagram

The following diagram illustrates the logical dependencies required to confirm the structure. We use Heteronuclear Multiple Bond Coherence (HMBC) to bridge the two aromatic systems.[1]

Figure 1: Structural logic flow for verifying the 5-(2-pyridyl) connectivity. The critical step is linking the Pyridine C2 to the Isoxazole C5.[1]

Primary Structural Confirmation: NMR Spectroscopy[1][2]

Solvent Selection Strategy

-

Choice: DMSO-d

(Dimethyl sulfoxide-d6).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Causality: The carboxylic acid moiety (-COOH) induces significant polarity and potential dimerization.[1] Chloroform (CDCl

) often results in poor solubility and broad, undetectable acid peaks. DMSO-dngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> disrupts hydrogen bonding, sharpening the -COOH signal and ensuring the entire molecule is in solution.

Expected H NMR Profile (400 MHz, DMSO-d )

The spectrum should exhibit three distinct regions. Deviations here indicate regioisomer contamination (e.g., 4-substituted isoxazoles).[1]

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| -COOH | 13.0 - 14.0 | Broad Singlet | 1H | Highly deshielded acidic proton. May be invisible if trace water is present (exchange).[1] |

| Pyridine H-6' | 8.60 - 8.75 | Doublet (d) | 1H | |

| Pyridine H-3' | 8.00 - 8.15 | Doublet (d) | 1H | Peri-position to the isoxazole ring; anisotropic deshielding.[1] |

| Pyridine H-4' | 7.90 - 8.05 | Triplet (td) | 1H | Para to Nitrogen.[1] |

| Pyridine H-5' | 7.45 - 7.55 | Triplet (ddd) | 1H | |

| Isoxazole H-4 | 7.30 - 7.60 | Singlet (s) | 1H | Diagnostic Signal. A sharp singlet confirms the 3,5-substitution pattern.[1] A doublet here would imply a 4,5- or 3,4-substitution pattern (coupling to H3 or H5).[1] |

2D NMR Validation (HMBC)

To confirm the 5-(2-pyridyl) connectivity over the 3-(2-pyridyl) isomer:

-

Experiment:

H- -

Critical Correlation: Look for a cross-peak between the Isoxazole H-4 singlet and the Pyridine C-2 quaternary carbon (approx. 145-150 ppm).[1]

-

Logic: If the pyridine were at position 3, the Isoxazole H-4 would not show a strong 3-bond coupling to the Pyridine ring carbon.[1]

Functional Group Analysis: FT-IR Spectroscopy

Infrared spectroscopy is utilized here primarily to confirm the oxidation state of the carbonyl and the integrity of the heterocyclic rings.[1]

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) on solid powder.[1]

-

Resolution: 4 cm

, 16 scans.

Diagnostic Bands[1]

| Wavenumber (cm | Assignment | Notes |

| 3200 - 2500 | O-H Stretch (COOH) | Broad "hump" characteristic of carboxylic acid dimers. |

| 1700 - 1730 | C=O Stretch (Acid) | Strong, sharp band.[1] If shifted to >1740, suspect ester contamination. |

| 1600 - 1580 | C=N Stretch | Characteristic of both Pyridine and Isoxazole rings.[1] |

| 1400 - 1450 | Isoxazole Ring Breathing | Diagnostic skeletal vibration. |

| 900 - 950 | N-O Stretch | Weak to medium intensity; specific to the isoxazole core.[1] |

Mass Spectrometry (MS) & Purity[1]

Ionization Mode[1]

-

Technique: ESI (Electrospray Ionization) or APCI.[1]

-

Polarity:

-

Positive Mode (ESI+): Expect

Da. Pyridine nitrogen protonates easily.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Negative Mode (ESI-): Expect

Da. Carboxylic acid deprotonates. Preferred for quantification.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the following pathway validates the structure:

-

Parent Ion:

191 (Positive mode). -

Loss of CO

: Transition tongcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Ring Cleavage: Further fragmentation often involves the cleavage of the weak N-O bond in the isoxazole ring.[1]

Synthesis Context & Impurity Profiling[1]

Understanding the synthesis aids in identifying spectral anomalies.[1] This compound is typically synthesized via the condensation of 2-acetylpyridine with diethyl oxalate , followed by cyclization with hydroxylamine [1, 2].[1]

Characterization Workflow

Figure 2: Step-by-step workflow for the isolation and validation of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid.

References

-

National Center for Biotechnology Information. (2010).[1] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[1][2] PubChem.[1] Link

-

MDPI. (2024).[1] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.[1] Molbank.[1] Link

-

BLD Pharm. (n.d.).[1] 5-(2-Pyridyl)isoxazole-3-carboxylic Acid Product Page.[1][3]Link[1]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester Infrared Spectrum.[1][4] NIST Chemistry WebBook.[1] Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | 893638-37-4 [chemicalbook.com]

- 4. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]

Physical and chemical stability of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

[1]

Executive Summary

5-(2-Pyridyl)isoxazole-3-carboxylic acid is a critical heterocyclic building block and potential pharmacophore fragment.[1] Its stability profile is defined by two competing structural tensions: the electron-deficient isoxazole core and the amphoteric nature of the pyridine-carboxylic acid pairing.[1]

Core Stability Verdict:

-

Thermal: High Risk. The compound exhibits significant susceptibility to thermal decarboxylation above 150°C.[1]

-

Hydrolytic: Moderate. The isoxazole ring is robust under neutral/acidic conditions but prone to nucleophilic ring-opening in strong alkaline media (pH > 12).[1]

-

Photolytic: Low-Moderate. Susceptible to photo-isomerization (valence tautomerism) under high-intensity UV irradiation.[1]

This guide details the mechanistic pathways of degradation and provides a validated experimental framework for handling this compound in drug discovery workflows.

Chemical Identity & Physicochemical Baseline[1]

Understanding the stability begins with the molecular baseline. The interplay between the basic pyridine nitrogen and the acidic carboxyl group creates a zwitterionic potential that dictates solubility and reactivity.

| Property | Value / Characteristic | Implication for Stability |

| CAS Number | 893638-37-4 | Unique Identifier |

| Formula | C | MW: 190.16 g/mol |

| Melting Point | >150°C (Decomposition) | Critical: Do not heat neat samples above 140°C. |

| pKa (Acidic) | ~3.0 – 3.5 (Carboxylic acid) | Ionized at physiological pH.[1][2][3] |

| pKa (Basic) | ~3.3 – 4.0 (Pyridine N) | Lower than typical pyridine (5.[1]2) due to electron-withdrawing isoxazole.[1] |

| Solubility | pH-Dependent (Amphoteric) | Low in water at isoelectric point; High in 0.1N NaOH or HCl.[1] |

Thermal Stability: The Decarboxylation Threat

The primary degradation pathway for isoxazole-3-carboxylic acids is thermal decarboxylation.[1] Unlike their 5-carboxylic acid counterparts, the 3-position is electronically sensitized to lose CO

Mechanistic Pathway

Upon heating, particularly in the solid state or high-boiling solvents, the compound undergoes unimolecular decomposition. The carboxylic acid proton (or a solvent proton) facilitates the cleavage, generating an unstable ylide intermediate that rearranges to 5-(2-pyridyl)isoxazole.[1]

Visualization: Decarboxylation Pathway

The following diagram illustrates the electron flow leading to the loss of CO

Caption: Thermal degradation pathway showing the irreversible loss of carbon dioxide to form the decarboxylated heteroaryl species.

Mitigation Strategies

-

Storage: Store at +4°C or -20°C. Avoid room temperature storage for >6 months.

-

Processing: Avoid drying in ovens >50°C. Use lyophilization or vacuum drying at ambient temperature.

-

Reaction Monitoring: If used as a reagent, avoid reflux in high-boiling solvents (e.g., DMSO, DMF) unless decarboxylation is the intended reaction.

Hydrolytic & Chemical Stability[1]

Base-Catalyzed Ring Opening

While the 3-substitution blocks the most common deprotonation pathway seen in unsubstituted isoxazoles, the ring remains susceptible to nucleophilic attack by hydroxide ions at the C5 position (the carbon attached to the pyridine).

-

Condition: pH > 12, elevated temperature.[1]

-

Mechanism: OH⁻ attack at C5

Ring cleavage -

Observation: Solution turns yellow/orange due to the formation of conjugated acyclic nitriles.

Acid Stability

The compound is generally stable in 1N HCl.[1] The pyridine nitrogen protonates, increasing solubility and stabilizing the system against nucleophilic attack. However, prolonged reflux in concentrated mineral acids (e.g., 6N HCl) may lead to hydrolysis of the amide-like N-O bond.

Experimental Protocols

To validate the stability of your specific batch, use the following "Stress Testing" protocol. This is adapted from ICH Q1A guidelines but tailored for this specific heterocycle.

Stress Testing Workflow

Caption: Forced degradation workflow to establish stability profile and identify impurity markers.

Analytical Method (HPLC-UV)

Do not rely on simple TLC.[1] The decarboxylated product is non-polar; ring-opened products are polar.[1]

Handling & Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long term) | Prevents slow thermal decarboxylation.[1] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture uptake (hygroscopic pyridine salt formation).[1] |

| Light | Amber Vials | Minimizes photo-isomerization risks.[1] |

| Solvent Choice | MeOH, EtOH, MeCN | Avoid DMSO for storage (hygroscopic/oxidative). |

| Reconstitution | Prepare fresh | Do not store in solution >24h at RT. |

References

-

LGC Standards. (2025). Certificate of Analysis: 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Retrieved from

-

ChemicalBook. (2023).[1] 5-(2-Pyridyl)isoxazole-3-carboxylic Acid Properties and Safety. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid (CID 16790800).[1] National Library of Medicine.[1] Retrieved from [1]

-

Baumann, M., & Baxendale, I. R. (2013).[1] An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. (Contextual grounding on isoxazole/pyridine stability).

-

Perez, M. A., et al. (2000).[1] Thermal decarboxylation of isoxazole-3-carboxylic acids. Journal of Organic Chemistry. (Mechanistic reference for 3-COOH instability).

Biological Targets of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid Derivatives

Executive Summary

The 5-(2-pyridyl)isoxazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its ability to mimic the steric and electrostatic properties of L-glutamate. Its derivatives exhibit a bifurcation in biological activity dictated by the modification of the C3-carboxylic acid moiety:

-

AMPA Receptor Agonists: When the carboxylic acid is converted into an

-amino acid side chain (e.g., 2-Py-AMPA ), the molecule becomes a potent, full agonist of the AMPA subtype of ionotropic glutamate receptors. -

Xanthine Oxidase Inhibitors: The carboxylic acid form itself, and its amide derivatives, function as inhibitors of Xanthine Oxidase (XO), offering therapeutic potential for hyperuricemia and gout.[1]

This guide provides a deep technical analysis of these targets, the structure-activity relationships (SAR) governing selectivity, and the experimental protocols required for validation.

Chemical Biology & Pharmacophore Analysis[1][2][3][4]

The core structure, 5-(2-pyridyl)isoxazole-3-carboxylic acid, functions as a rigid bioisostere of glutamate. The isoxazole ring restricts the conformational flexibility found in glutamate, reducing the entropic penalty upon receptor binding.

Structural Logic[4]

-

Isoxazole Ring: Acts as a spacer and a rigid linker. The oxygen and nitrogen atoms can participate in hydrogen bonding, mimicking the distal carboxylate of glutamate.

-

2-Pyridyl Substituent: Provides a critical electrostatic interaction. In AMPA receptor ligands, the nitrogen atom of the pyridine ring (specifically at the 2-position) forms a water-mediated hydrogen bond or direct electrostatic interaction within the ligand-binding domain (LBD), significantly enhancing potency compared to phenyl analogs.

-

C3-Carboxylic Acid: This is the "warhead" attachment point.

Visualization: Divergent SAR Pathways

Primary Biological Target: AMPA Receptors[5]

The most significant application of this scaffold is in the synthesis of (S)-2-Py-AMPA [(S)-2-amino-3-(3-hydroxy-5-(2-pyridyl)isoxazol-4-yl)propionic acid]. This molecule is a potent, full agonist at AMPA receptors (GluA1-4), which mediate fast excitatory synaptic transmission in the CNS.

Mechanism of Action

Upon binding to the "clam-shell" Ligand Binding Domain (LBD) of the AMPA receptor, 2-Py-AMPA induces a domain closure. This conformational change pulls the transmembrane segments, opening the cation channel.

-

Selectivity: 2-Py-AMPA shows high selectivity for AMPA receptors over NMDA and Kainate receptors.

-

Potency: The presence of the 2-pyridyl nitrogen is crucial. The 3-pyridyl and 4-pyridyl isomers are significantly less potent. This suggests a specific steric or electrostatic pocket in the receptor that accommodates the 2-pyridyl nitrogen, likely involving a hydrogen bond acceptor role.

Stereochemical Dependence

Activity is strictly stereospecific:

-

(S)-Enantiomer: Potent agonist (EC50 ~ 4.5 µM).

-

(R)-Enantiomer: Weak competitive antagonist or inactive.[4]

Signaling Pathway

[2][3]

Secondary Target: Xanthine Oxidase (XO)[1][7][8]

While less discussed in neuropharmacology, the carboxylic acid derivatives of 5-aryl-isoxazoles are potent inhibitors of Xanthine Oxidase.

-

Relevance: XO catalyzes the oxidation of hypoxanthine to uric acid.[5] Inhibition is the standard of care for gout (e.g., Allopurinol, Febuxostat).

-

Binding Mode: The carboxylic acid group interacts with residues near the molybdenum cofactor (Mo-co) active site (likely Arg880), while the isoxazole-pyridine system occupies the hydrophobic channel usually bound by the purine ring of xanthine.

-

Potency: 5-(2-pyridyl) derivatives generally show micromolar (µM) inhibition, often acting as mixed-type inhibitors.

Experimental Validation Protocols

To validate these targets in a research setting, the following protocols are recommended.

Protocol A: Synthesis & Resolution of 2-Py-AMPA

Context: Essential for isolating the active (S)-agonist.

-

Coupling: React 5-(2-pyridyl)isoxazole-3-carboxylic acid ethyl ester with ethyl acetamidocyanoacetate.

-

Hydrolysis: Acidic hydrolysis (6N HCl, reflux) yields the racemic amino acid (RS)-2-Py-AMPA.

-

Chiral Resolution (Critical Step):

-

Column: Chirobiotic T column (Teicoplanin-based).

-

Mobile Phase: MeOH/H2O (variable ratios, typically high MeOH).

-

Detection: UV at 254 nm.

-

Validation: Compare Circular Dichroism (CD) spectra with known standards (S-isomer typically shows positive Cotton effect).

-

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Context: Functional assay to determine EC50 and efficacy at AMPA receptors.

-

Cell System: HEK293 cells transiently transfected with rat GluA1, GluA2, GluA3, or GluA4 cDNA (flip/flop splice variants).

-

Recording Solution:

-

Extracellular: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Intracellular (Pipette): 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2.

-

-

Application:

-

Use a rapid perfusion system (exchange time < 10 ms) to apply (S)-2-Py-AMPA (0.1 µM – 100 µM).

-

Co-apply Cyclothiazide (100 µM) to block receptor desensitization if measuring steady-state currents.

-

-

Data Analysis:

-

Measure peak current amplitude.

-

Fit dose-response curves to the Hill equation:

.

-

Protocol C: Xanthine Oxidase Inhibition Assay

Context: Enzymatic assay for carboxylic acid derivatives.

-

Reagents: Bovine milk Xanthine Oxidase (XO), Xanthine (substrate), Phosphate buffer (pH 7.5).

-

Procedure:

-

Incubate test compound (5-(2-pyridyl)isoxazole-3-carboxylic acid) with XO enzyme (0.05 U/mL) in buffer for 10 min at 25°C.

-

Initiate reaction by adding Xanthine (50 µM).

-

-

Detection: Monitor the formation of uric acid by measuring absorbance increase at 295 nm over 10 minutes.

-

Calculation: Determine IC50 by comparing the slope of the reaction velocity (

) against vehicle control.

Therapeutic Implications

| Disease Area | Target Mechanism | Therapeutic Rationale |

| Cognitive Disorders | AMPA Agonism | Potentiation of synaptic transmission (LTP) to treat memory deficits in Alzheimer's or Schizophrenia. |

| Depression | AMPA Modulation | AMPA receptor activation is downstream of rapid-acting antidepressants (e.g., Ketamine). |

| Gout / Hyperuricemia | XO Inhibition | Reduction of serum uric acid levels by blocking the final step of purine metabolism. |

References

-

Madsen, U., et al. (1998). "AMPA receptor agonists: resolution, configurational assignment, and pharmacology of (+)-(S)- and (-)-(R)-2-amino-3-[3-hydroxy-5-(2-pyridyl)-isoxazol-4-yl]-propionic acid (2-Py-AMPA)." Journal of Medicinal Chemistry. Link

-

Krogsgaard-Larsen, P., et al. (2001). "Structural determinants for AMPA agonist activity of aryl or heteroaryl substituted AMPA analogues. Synthesis and pharmacology." Journal of Medicinal Chemistry. Link

-

Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. Link

-

Stensbøl, T. B., et al. (2002). "Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships." Journal of Medicinal Chemistry. Link

-

ChemicalBook. "5-(2-Pyridyl)isoxazole-3-carboxylic Acid Product Information." Link

Sources

- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid , a critical scaffold in medicinal chemistry often utilized in the development of AMPA receptor agonists and mGluR modulators.

Unlike bench-scale methods that rely on chromatography, this protocol emphasizes process-friendly purification (crystallization/precipitation) and thermal safety controls . The route utilizes a Claisen condensation of 2-acetylpyridine with diethyl oxalate, followed by a regioselective cyclization with hydroxylamine and subsequent saponification.

Key Performance Indicators (KPIs)

| Parameter | Value |

| Overall Yield | 55–65% (3 Steps) |

| Purity (HPLC) | >98.5% (a/a) |

| Scale | 100 g to 1 kg input |

| Critical Hazard | Hydroxylamine thermal instability |

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the construction of the isoxazole core via a [3+2] annulation strategy adapted for regiospecificity.

-

C-C Bond Formation: Claisen condensation of 2-acetylpyridine (1) with diethyl oxalate (2) generates the 1,3-diketo ester intermediate (3).

-

Heterocycle Formation: Cyclization with hydroxylamine hydrochloride. Under acidic/buffered conditions, the amine nucleophile preferentially attacks the ketone adjacent to the pyridine ring (most electrophilic center), ensuring the formation of the 5-(2-pyridyl) isomer over the 3-pyridyl isomer.

-

Deprotection: Saponification of the ethyl ester (4) yields the target acid (5).

Figure 1: Synthetic pathway for the target isoxazole acid.

Detailed Experimental Protocols

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 2,4-dioxo-4-(2-pyridyl)butanoate.

-

Rationale: Sodium ethoxide (NaOEt) is selected over Sodium hydride (NaH) to avoid hydrogen gas evolution on scale and to maintain a homogeneous reaction mixture in ethanol.

Materials:

-

2-Acetylpyridine (1.0 equiv)

-

Diethyl oxalate (1.2 equiv)

-

Sodium ethoxide (21% wt in EtOH) (1.3 equiv)

-

MTBE (Methyl tert-butyl ether) (for workup)

-

Acetic acid (for quench)

Protocol:

-

Setup: Charge a jacketed reactor with Ethanol (5 Vol) and Diethyl oxalate (1.2 equiv) . Cool the mixture to 0–5 °C.

-

Base Addition: Add Sodium ethoxide solution (1.3 equiv) dropwise, maintaining internal temperature <10 °C. (Exothermic).

-

Substrate Addition: Add 2-Acetylpyridine (1.0 equiv) slowly over 30 minutes. The solution will turn dark yellow/orange.

-

Reaction: Warm to 20–25 °C and stir for 4 hours.

-

IPC (HPLC): Monitor consumption of 2-acetylpyridine (<2%).

-

-

Quench: Cool to 0 °C. Acidify with Acetic Acid (1.5 equiv) to pH ~5–6.

-

Note: The enol form of the product often precipitates as a yellow solid upon acidification.

-

-

Isolation: Dilute with water (10 Vol). Stir for 1 hour. Filter the yellow precipitate. Wash with cold water (2 Vol) and cold EtOH (1 Vol).

-

Drying: Dry in a vacuum oven at 40 °C.

-

Expected Yield: 80–90%.

-

Step 2: Cyclization (Isoxazole Formation)

Objective: Synthesis of Ethyl 5-(2-pyridyl)isoxazole-3-carboxylate.

-

Critical Quality Attribute (CQA): Regioselectivity. The reaction temperature must be maintained at reflux to ensure thermodynamic control favoring the 5-substituted isomer.

Materials:

-

Diketo-ester Intermediate (from Step 1) (1.0 equiv)

-

Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) (1.1 equiv)

-

Ethanol (10 Vol)

Protocol:

-

Setup: Charge reactor with Diketo-ester (1.0 equiv) and Ethanol (10 Vol) .

-

Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 equiv) as a solid in a single portion.

-

Safety: Ensure no static discharge; NH₂OH·HCl is hygroscopic and potentially reactive.[2]

-

-

Reaction: Heat the slurry to reflux (78 °C) for 4–6 hours. The mixture will become clear, then product may begin to crystallize.

-

IPC (HPLC): Confirm conversion of diketo-ester. Check for regioisomer (usually <5%).

-

-

Workup: Cool the mixture to 0–5 °C and age for 2 hours.

-

Filtration: Filter the crystalline solid.

-

Wash: Wash the cake with cold Ethanol (2 Vol).

-

Drying: Dry at 45 °C under vacuum.

-

Expected Yield: 75–85%.

-

Purity: >98% (Recrystallization from EtOH if necessary).

-

Step 3: Hydrolysis to Free Acid

Objective: Synthesis of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid.

Materials:

-

Ethyl isoxazole ester (from Step 2) (1.0 equiv)

-

Sodium Hydroxide (2M aq solution) (3.0 equiv)

-

Hydrochloric Acid (6M and 1M)

Protocol:

-

Hydrolysis: Suspend the Ester (1.0 equiv) in Water (5 Vol) . Add 2M NaOH (3.0 equiv) .

-

Reaction: Stir at 20–25 °C for 2 hours. The solid will dissolve as the carboxylate salt forms.

-

IPC: Disappearance of ester.

-

-

Precipitation: Cool to 5 °C. Slowly add 6M HCl to adjust pH to ~2.0.

-

Note: The product is an acid; it will precipitate heavily as a white to off-white solid.

-

-

Isolation: Filter the solid. Wash with Water (3 x 3 Vol) to remove inorganic salts (NaCl).

-

Final Wash: Wash with Acetone (1 Vol) to remove trace organic impurities and aid drying.

-

Drying: Dry at 50 °C under vacuum for 12 hours.

-

Expected Yield: 90–95%.[3]

-

Process Safety & Hazard Analysis

Hydroxylamine Instability

Hydroxylamine hydrochloride is a Class 1 explosive hazard if heated under confinement or mixed with metal ions (Fe, Cu).

-

Control: Never concentrate reaction mixtures containing free hydroxylamine to dryness.

-

DSC Data: Decomposition onset typically >140 °C, but energy release is high.

-

Mitigation: In Step 2, ensure stoichiometry is close to 1:1 or quench excess hydroxylamine with acetone (forming oxime) before disposal if the mother liquor is processed.

Exotherm Control

The Claisen condensation (Step 1) is exothermic.

-

Control: Strict temperature monitoring during NaOEt addition. Do not exceed 10 °C during addition to prevent side reactions (self-condensation of ketone).

Analytical Controls

| Checkpoint | Method | Acceptance Criteria |

| Step 1 Intermediate | 1H NMR (DMSO-d6) | Enol proton signal ~14-15 ppm; disappearance of acetyl methyl singlet. |

| Step 2 Regiochemistry | HPLC (C18) | Main peak >98%. Retention time shift vs standard. |

| Final Product | qNMR / Titration | Assay >98% w/w. Residual solvents (EtOH, Acetone) <5000 ppm. |

Workflow Diagram

Figure 2: Process flow diagram illustrating unit operations and isolation points.

References

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

-

Isoxazole Regioselectivity

-

Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates... (Discusses 2,4-dioxoester cyclization selectivity).

-

- Hydroxylamine Safety: Cisneros, L. et al. Thermal Stability of Hydroxylamine and its Salts. Process Safety Progress, 2002.

-

General Isoxazole Synthesis (Analogous Pyridyl Systems)

- Chimie Therapeutique, 1978, 13, 193-196. (Classic synthesis of pyridyl-isoxazoles).

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI, 2024.

(Note: While specific patent literature for this exact molecule exists, the protocol above is derived from standard, verified transformations for the 5-aryl-isoxazole-3-carboxylate class to ensure freedom to operate for research purposes.)

Sources

5-(2-Pyridyl)isoxazole-3-carboxylic Acid: A Privileged Scaffold for CNS Ligand Discovery

Topic: 5-(2-Pyridyl)isoxazole-3-carboxylic Acid as a Reagent for Neurological Disease Research Content Type: Application Note & Protocol Guide

Application Note: AN-CNS-2026-PYR

Abstract & Scientific Rationale

5-(2-Pyridyl)isoxazole-3-carboxylic acid (CAS: 893638-37-4) is a critical heterocyclic building block and pharmacological scaffold used in the development of ligands for the Central Nervous System (CNS). Structurally, the isoxazole-3-carboxylic acid moiety serves as a rigid bioisostere of glutamate , mimicking the

Unlike the classic agonist AMPA (which contains a 5-methyl group), the introduction of the bulky, electron-withdrawing 2-pyridyl substituent at the 5-position alters the steric and electronic profile, often shifting the pharmacological activity from broad agonism to subtype-selective modulation (antagonism or allosteric modulation). This reagent is primarily utilized to synthesize libraries of isoxazole-carboxamides , which have demonstrated high affinity for:

-

AMPA Receptors (GluA2 subunits): Modulating excitotoxicity in Parkinson’s and ALS models.

-

GABA

Receptors (

This guide details the application of 5-(2-Pyridyl)isoxazole-3-carboxylic acid as a core scaffold for synthesizing neuroactive chemical probes and the subsequent pharmacological validation of these derivatives.

Mechanism of Action & SAR Logic

The utility of this reagent lies in its ability to probe the "accessory pockets" of neurotransmitter receptors.

-

Glutamate Homology: The isoxazole ring creates a planar, rigid mimetic of the glutamate backbone, reducing the entropic cost of binding.

-

The Pyridyl "Anchor": The 2-pyridyl group targets hydrophobic or

-stacking regions adjacent to the glutamate binding site, often conferring selectivity for specific receptor subunits (e.g., differentiating GluA2 from GluA1). -

Carboxamide Derivatization: The C3-carboxylic acid is the reactive handle. Converting this to an amide (using various amines) allows researchers to extend the molecule into the receptor's channel pore or allosteric domains, tuning efficacy (agonist vs. antagonist).

Visualization: Scaffold-Based Ligand Design Pathway

Figure 1: Strategic workflow for utilizing 5-(2-Pyridyl)isoxazole-3-carboxylic acid to generate subtype-selective CNS probes.

Experimental Protocols

Protocol A: Synthesis of Isoxazole-Carboxamide Probes

Objective: To convert the carboxylic acid reagent into a library of lipophilic amides for receptor binding assays. Reagent: 5-(2-Pyridyl)isoxazole-3-carboxylic acid (Purity >97%).

Materials:

-

Reagent: 5-(2-Pyridyl)isoxazole-3-carboxylic acid (1.0 eq)

-

Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

-

Amine Partners: e.g., 4-(trifluoromethoxy)aniline (for AMPA targeting) or tryptamine derivatives (for GABA targeting).

Step-by-Step Methodology:

-

Activation: Dissolve 5-(2-Pyridyl)isoxazole-3-carboxylic acid (0.5 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

-

Reagent Addition: Add EDC·HCl (0.6 mmol) and HOBt (0.6 mmol). Stir at 0°C for 30 minutes to form the active ester.

-

Expert Insight: Although acid chlorides can be used, EDC/HOBt is preferred to prevent racemization if chiral amine partners are used, and to maintain the integrity of the isoxazole ring.

-

-

Coupling: Add the selected amine (0.55 mmol) and DIPEA (1.5 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (remove unreacted amine), sat. NaHCO

(remove unreacted acid), and brine. -

Purification: Dry over MgSO

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). -

Validation: Confirm structure via

H-NMR (look for amide NH doublet around 8.5-9.5 ppm) and HRMS.

Protocol B: Functional Screening via Calcium Flux (FLIPR)

Objective: To evaluate the synthesized derivatives for AMPA receptor modulation (antagonism or potentiation) using the parent acid as a negative control/baseline.

Cell Model: HEK293T cells stably expressing GluA2 (Q) flip subunits.

Materials:

-

Fluorescent Calcium Dye (e.g., Fluo-4 AM or Calcium 6).

-

Agonist: Glutamate (10

M) + Cyclothiazide (CTZ, 20 -

Test Compounds: Synthesized isoxazole derivatives (0.1 nM – 100

M).

Step-by-Step Methodology:

-

Seeding: Plate HEK-GluA2 cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate overnight.

-

Dye Loading: Remove media, add 100

L dye loading buffer (HBSS + 20 mM HEPES + Calcium Dye). Incubate 45 mins at 37°C. -

Baseline Reading: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (

) for 10 seconds. -

Compound Addition (Pre-incubation): Add 25

L of Test Compound (5x concentration). Incubate for 5 minutes.-

Note: Include the parent 5-(2-Pyridyl)isoxazole-3-carboxylic acid as a control to determine if the scaffold itself possesses intrinsic activity.

-

-

Stimulation: Inject 25

L of Agonist Mix (Glutamate + CTZ). -

Data Acquisition: Record fluorescence (

) for 180 seconds. -

Analysis: Calculate Response =

. Plot dose-response curves to determine IC

Data Interpretation Table:

| Compound Type | Observed FLIPR Response | Interpretation | Potential Application |

| Parent Acid | No change or weak signal | Low intrinsic permeability/affinity | Use as inactive scaffold control |

| Amide Derivative A | Reduced Peak Height | AMPA Receptor Antagonist | Anti-epileptic / Neuroprotection |

| Amide Derivative B | Increased Peak Height | Positive Allosteric Modulator | Cognitive Enhancer (Nootropic) |

| Amide Derivative C | Delayed Decay | Desensitization Blocker | Research tool for channel kinetics |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store neat at 2-8°C. Solutions in DMSO are stable at -20°C for up to 3 months.

-

Precautions: The isoxazole ring can be sensitive to strong reducing agents (e.g., LiAlH

), which may cleave the N-O bond. Avoid these conditions during synthesis unless ring opening is desired.

References

-

LGC Standards. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid Product Information. Retrieved from

-

PubChem. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid (CID 16790800).[2] National Library of Medicine. Retrieved from

-

Burkhart, D. J., & Natale, N. R. (2005).[3] Isoxazole ionotropic glutamate neurotransmitters. Current Medicinal Chemistry. (Discusses the SAR of isoxazole scaffolds in glutamate receptors). Retrieved from

-

MDPI. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives. (Details the synthesis of carboxamides from the acid precursor). Retrieved from

-

ChemicalBook. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid Properties and Uses. Retrieved from

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

Introduction: The Strategic Value of the Pyridylisoxazole Scaffold in Amide Synthesis

The amide bond is the cornerstone of peptides and proteins and a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development. The choice of activating reagents and the nature of the carboxylic acid substrate are critical factors that dictate the efficiency, selectivity, and overall success of the coupling reaction.

5-(2-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest. The isoxazole moiety is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs where it contributes to metabolic stability and acts as a versatile pharmacophore.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The incorporation of a pyridine ring introduces a key basic and coordinating center, which can influence the molecule's pharmacokinetic profile and its interaction with biological targets.[3]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 5-(2-Pyridyl)isoxazole-3-carboxylic acid in amide coupling reactions. We will delve into the underlying principles of carboxylic acid activation, provide detailed, field-proven protocols for robust amide synthesis, and explain the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Synthesis of the Core Reagent: 5-(2-Pyridyl)isoxazole-3-carboxylic Acid

The synthesis of the isoxazole core is most commonly achieved via a [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction.[4] A reliable method involves the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkyne.

Workflow for Synthesis of the Starting Material

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

Application Notes and Protocols for 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in Neuroscience Research

Introduction: The Emerging Potential of Isoxazole Derivatives in CNS Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In the realm of neuroscience, isoxazole derivatives are gaining significant attention for their potential to modulate key pathological processes in a variety of neurological disorders.[3] These compounds have been investigated for their anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2] 5-(2-Pyridyl)isoxazole-3-carboxylic Acid is a specific derivative within this class, noted as a useful reagent in the preparation of isoxazoles for the treatment of neurological diseases.[4] While direct and extensive research on this particular molecule is emerging, its structural motifs—a pyridyl group known for its presence in CNS-active compounds and a carboxylic acid group—suggest a strong potential for interaction with biological targets within the central nervous system.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental application of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in neuroscience. The protocols outlined below are based on established methodologies for functionally similar isoxazole derivatives and are designed to be robust and self-validating.

Physicochemical Properties and Safety Information

A foundational understanding of the compound's properties is critical for effective experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [6] |

| Molecular Weight | 190.16 g/mol | [6] |

| Appearance | Solid | - |

| Melting Point | >150°C (decomposes) | [4] |

| CAS Number | 893638-37-4 | [4] |

Safety Precautions: 5-(2-Pyridyl)isoxazole-3-carboxylic Acid should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).

Hypothesized Mechanism of Action and Therapeutic Targets

Based on the activities of structurally related isoxazole derivatives, 5-(2-Pyridyl)isoxazole-3-carboxylic Acid is hypothesized to exert its neuroprotective and neuromodulatory effects through one or more of the following mechanisms:

-

Enzyme Inhibition: Certain isoxazole-carboxylic acid derivatives have been shown to inhibit enzymes such as xanthine oxidase and monoamine oxidase.[7][8][9] Inhibition of these enzymes can reduce oxidative stress, a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's disease.

-

Anticonvulsant Activity: The isoxazole scaffold is present in known anticonvulsant drugs.[2] It is plausible that 5-(2-Pyridyl)isoxazole-3-carboxylic Acid could modulate neuronal excitability, potentially through interaction with ion channels or neurotransmitter systems. Research on related isoxazole and thiazole derivatives has pointed towards the inhibition of γ-aminobutyrate aminotransferase (GABA-AT) as a possible mechanism of anticonvulsant action.[10]

The following diagram illustrates a potential mechanism of action focusing on the reduction of oxidative stress, a common pathway implicated in neurodegeneration.

Caption: Workflow for the in vitro neuroprotection assay.

Part 2: In Vivo Evaluation in a Model of Neurological Disease

This section provides a general framework for assessing the in vivo efficacy of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. The specific model will depend on the hypothesized mechanism of action. For anticonvulsant properties, a pentylenetetrazole (PTZ)-induced seizure model is appropriate.

2.1. Animal Model: PTZ-Induced Seizures

-

Animals: Male Swiss albino mice (20-25 g).

-

Housing: House animals in standard laboratory conditions with ad libitum access to food and water.

-

Ethical Considerations: All animal procedures must be approved by the institutional animal care and use committee.

2.2. Experimental Protocol

-

Compound Administration: Dissolve 5-(2-Pyridyl)isoxazole-3-carboxylic Acid in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before seizure induction. Include a vehicle control group and a positive control group (e.g., diazepam).

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

-

Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

-

Latency to the first myoclonic jerk.

-

Latency to the onset of generalized clonic-tonic seizures.

-

Duration of seizures.

-

Percentage of animals protected from seizures and mortality.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant increase in seizure latency and a decrease in seizure duration and mortality in the compound-treated groups compared to the vehicle control group indicate anticonvulsant activity.

Conclusion and Future Directions

The isoxazole scaffold holds considerable promise for the development of novel therapeutics for a range of neurological disorders. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid, as a representative of this class, warrants further investigation to elucidate its specific mechanisms of action and therapeutic potential. The protocols detailed in this application note provide a robust starting point for researchers to explore the neuropharmacological properties of this and related compounds. Future studies should focus on identifying the specific molecular targets of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid and evaluating its efficacy in more complex, chronic models of neurodegenerative diseases.

References

- Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

- Panda, S. S., et al. (2023). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Medicinal Chemistry, 20(1).

- Gevorgyan, A., et al. (2025). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Molecules, 30(8), 3456.

- Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70.

- Birk, T., & Weihe, H. (2009). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2528.

- O'Brien, E., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Phytochemistry Reviews, 19(5), 1135-1154.

- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 273, 116443.

- Mack, C. (2024). Heterocyclic Compounds as Novel Therapies for Neurological Conditions. Journal of Chemical Research, 16(5), 153.

- Singh, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38043–38069.

- Kaur, H., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(11), 1421-1431.

- Reddy, T. S., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies.

- Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24), 21717-21728.

- Jo, J., et al. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia.

- Fernandopulle, M. S., et al. (2019). CULTURING i3NEURONS (Basic Protocol 6). protocols.io.

- Narsaiah, A., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1369-1373.

- Dave, K. R., et al. (2019). Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. Brain Research, 1721, 146316.

- Abdullahi, M., et al. (2018). In silico study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model. Journal of King Saud University - Science, 32(1), 683-690.

Sources

- 1. ijpca.org [ijpca.org]

- 2. Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | 893638-37-4 [chemicalbook.com]

- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid [lgcstandards.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methyl-1,2-oxazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. <i>In silico</i> study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model - Journal of King Saud University - Science [jksus.org]

5-(2-Pyridyl)isoxazole-3-carboxylic Acid derivatives as cholinesterase inhibitors

An In-Depth Guide to the Evaluation of 5-(2-Pyridyl)isoxazole-3-carboxylic Acid Derivatives as Cholinesterase Inhibitors

Authored by a Senior Application Scientist

Introduction: The Cholinergic Hypothesis and the Role of Isoxazoles

The "cholinergic hypothesis" remains a cornerstone in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease (AD).[1] This theory posits that the cognitive and memory decline seen in AD is significantly linked to a deficiency in the neurotransmitter acetylcholine (ACh).[1] The primary strategy to combat this is to boost ACh levels in the synaptic cleft by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]